molecular formula C12H14ClNO3 B1620813 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid CAS No. 93709-63-8

2-(4-Chloro-benzoylamino)-3-methyl-butyric acid

Cat. No. B1620813
CAS RN: 93709-63-8
M. Wt: 255.7 g/mol
InChI Key: MKKHOWQSYIOOLE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., pharmaceutical, industrial chemical, etc.).



Synthesis Analysis

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Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability under various conditions.



Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability under various conditions.


Scientific Research Applications

Antimicrobial Applications

Research on synthetic butenolides, which are structurally related to 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid, has demonstrated potential antimicrobial activities. Specifically, these compounds have been synthesized and evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal species including Candida albicans, Aspergillus niger, and Rhizopus oryza. The findings suggest that certain derivatives could offer valuable therapeutic options for treating microbial diseases, especially fungal infections (Husain, Alam, Shaharyar, & Lal, 2010).

Synthesis of Heterocyclic Systems

The compound has also been used as a reagent in the synthesis of various heterocyclic systems, contributing to the development of new chemical entities with potential pharmacological activities. For instance, it has facilitated the preparation of pyrido[1,2-a]pyrimidines, pyrimido[1,2-b]pyridazines, and other heterocyclic derivatives. These synthesized compounds could be of interest for further exploration in drug discovery and development processes (Stanovnik, Van Den Bovenkamp, Svete, Hvala, Simonič, & Tišler, 1990).

Molecular Interaction Studies

Further research has investigated the complexation behaviors of molecular structures incorporating carboxylic acids similar to 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid with nucleotide bases. These studies have revealed insights into the microenvironment effects on complexation, which could be relevant for understanding molecular interactions in biological systems or developing new types of molecular sensors and switches (Zimmerman, Wu, & Zeng, 1991).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.


Future Directions

This could include potential applications of the compound, areas of research that could be explored, and any improvements that could be made to its synthesis or use.


I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-7(2)10(12(16)17)14-11(15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKHOWQSYIOOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377879
Record name 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-benzoylamino)-3-methyl-butyric acid

CAS RN

93709-63-8, 1629857-89-1
Record name 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-chlorophenyl)formamido]-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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